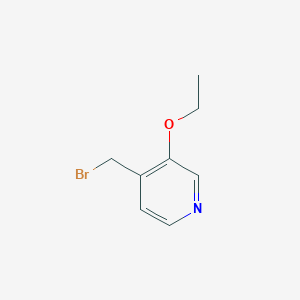

4-(Bromomethyl)-3-ethoxypyridine

描述

属性

分子式 |

C8H10BrNO |

|---|---|

分子量 |

216.07 g/mol |

IUPAC 名称 |

4-(bromomethyl)-3-ethoxypyridine |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2,5H2,1H3 |

InChI 键 |

BHTDDLIVLPPGAM-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=CN=C1)CBr |

产品来源 |

United States |

The Chemical Structure, Mechanism, and Synthetic Utility of 4-(Bromomethyl)-3-ethoxypyridine

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As medicinal chemistry increasingly relies on functionalized heterocycles to navigate complex structure-activity relationships (SAR), 4-(bromomethyl)-3-ethoxypyridine has emerged as a critical bifunctional building block ()[1]. Featuring an electron-donating ethoxy group and a highly electrophilic bromomethyl moiety, this compound serves as a versatile intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including advanced proton pump inhibitors and DGAT2 inhibitors ()[2][3]. This whitepaper details its physicochemical profile, mechanistic reactivity, and field-proven synthetic protocols.

Chemical Structure & Physicochemical Profiling

The molecular architecture of 4-(bromomethyl)-3-ethoxypyridine is defined by a pyridine core substituted at the 3- and 4-positions.

-

3-Ethoxy Group: Exerts a strong mesomeric (+M) electron-donating effect, enriching the electron density of the pyridine ring while providing steric shielding to the adjacent 4-position.

-

4-Bromomethyl Group: Acts as a primary electrophilic center. The benzylic-like (pyridylic) carbon is highly activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen (-I effect).

Note: In commercial databases, the CAS number 1227602-57-4 is frequently associated with the 3-methoxy analog[4][5]. The true 3-ethoxy derivative possesses the formula C8H10BrNO.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-(bromomethyl)-3-ethoxypyridine |

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.08 g/mol |

| Structural Class | Halogenated Pyridine Derivative[1] |

| Key Reactive Centers | Electrophilic carbon (C4-methyl), Nucleophilic nitrogen (Pyridine) |

| Solubility Profile | Soluble in CH2Cl2, THF, Ethyl Acetate; Insoluble in H2O |

Mechanistic Pathways & Reactivity

The primary utility of 4-(bromomethyl)-3-ethoxypyridine lies in its capacity to undergo Bimolecular Nucleophilic Substitution (SN2) [1].

The SN2 Mechanism

When exposed to nucleophiles (e.g., primary/secondary amines, alkoxides, or thiols), the reaction proceeds via a concerted mechanism. The nucleophile executes a back-side attack on the electrophilic carbon of the bromomethyl group. The transition state is stabilized by the adjacent pyridine ring, which delocalizes the developing charge.

Causality in Reactivity: The 3-ethoxy group plays a dual role. Inductively, the oxygen atom withdraws electron density, slightly increasing the electrophilicity of the adjacent C4-carbon. Sterically, it enforces a specific trajectory for incoming nucleophiles, which can be leveraged for regioselective coupling in crowded API backbones.

Figure 1: Concerted SN2 mechanism at the 4-bromomethyl electrophilic center.

Synthesis & Experimental Protocols

Experimental Protocol: Radical Bromination

Reagents:

-

3-Ethoxy-4-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Solvent: Anhydrous Trifluorotoluene (PhCF3)

Step-by-Step Methodology:

-

System Preparation: Purge a round-bottom flask with Argon to ensure an inert atmosphere. Radical reactions are highly sensitive to oxygen quenching.

-

Reagent Mixing: Dissolve 3-ethoxy-4-methylpyridine in anhydrous PhCF3. Add NBS and AIBN.

-

Causality: NBS is utilized instead of Br2 to maintain a low, steady-state concentration of molecular bromine. This prevents unwanted electrophilic aromatic substitution on the electron-rich pyridine ring[7]. PhCF3 is chosen as it mimics the dielectric constant and radical-stabilizing properties of CCl4 without the associated toxicity[8].

-

-

Thermal Initiation: Heat the mixture to reflux (approx. 80°C) for 4-6 hours.

-

Causality: Thermal energy causes the homolytic cleavage of AIBN, generating isobutyronitrile radicals that abstract bromine from NBS, propagating the radical chain reaction selectively at the benzylic position.

-

-

Self-Validating Monitoring: Monitor the reaction strictly via TLC (Hexane:Ethyl Acetate).

-

Causality: Over-reaction can lead to the formation of the gem-dibromomethyl byproduct. The protocol validates itself when the starting material spot disappears on the TLC plate; quench the reaction immediately at this stage[6].

-

-

Workup & Purification: Cool the mixture to 0°C. The successful completion of the reaction is visually validated by the precipitation of succinimide. Filter the solid, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to isolate the pure 4-(bromomethyl)-3-ethoxypyridine.

Figure 2: Step-by-step Wohl-Ziegler bromination workflow for synthesizing the target compound.

Applications in Medicinal Chemistry

In drug development, the 3-alkoxypyridine motif is a privileged scaffold. 4-(Bromomethyl)-3-ethoxypyridine is specifically utilized to graft the pyridine pharmacophore onto complex molecular architectures.

For instance, in the development of Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors (such as Ervogastat analogs for non-alcoholic steatohepatitis), substituted ethoxypyridines dictate the drug's binding affinity and metabolic stability[2][3]. The bromomethyl group allows for seamless coupling with pyrimidine or benzimidazole cores via N-alkylation or cross-coupling methodologies, making it an indispensable tool for medicinal chemists optimizing lead compounds[1].

References

-

Suarez, D., et al. "Benzylic brominations with N-bromosuccinimide in (trifluoromethyl)benzene". Source: Synthesis (11), 1807-1810; 2009. URL: [Link]

-

National Center for Biotechnology Information. "3-Ethoxypyridine | C7H9NO | CID 4419117". Source: PubChem. URL: [Link]

- Pfizer Inc. "Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3". Source: WIPO Patent WO2023026180A1.

Sources

- 1. evitachem.com [evitachem.com]

- 2. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3- yl)pyrimidine-5-carboxamide - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. evitachem.com [evitachem.com]

- 5. aablocks.com [aablocks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. echemi.com [echemi.com]

4-(Bromomethyl)-3-ethoxypyridine NMR spectra and structural analysis

In-Depth Structural Analysis and NMR Characterization of 4-(Bromomethyl)-3-ethoxypyridine

Executive Summary

As a Senior Application Scientist overseeing structural elucidation and synthetic pipelines, I frequently encounter heterocyclic building blocks that demand rigorous analytical validation. 4-(Bromomethyl)-3-ethoxypyridine (CAS: 1227602-57-4) is a highly versatile electrophilic intermediate widely utilized in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs)[1]. Because the bromomethyl moiety is highly reactive, ensuring the structural integrity of this compound prior to downstream synthesis is critical. This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of 4-(Bromomethyl)-3-ethoxypyridine, detailing the causality behind its chemical shifts, self-validating experimental protocols, and the mechanistic logic of its synthetic utility.

Structural Dynamics and Chemical Environment

The structural framework of 4-(Bromomethyl)-3-ethoxypyridine presents a fascinating electronic "push-pull" system that profoundly influences its NMR signature.

-

The Pyridine Core: The electronegative nitrogen atom exerts strong inductive (-I) and mesomeric (-M) withdrawing effects, generally deshielding the ring protons, particularly at the ortho (C2, C6) and para (C4) positions[2].

-

The 3-Ethoxy Group: Acting as an electron-donating group via resonance (+M), the oxygen atom shields the adjacent positions. This localized electron density counters the pyridine nitrogen's withdrawing effect, creating a highly specific chemical environment at C2 and C4[3].

-

The 4-Bromomethyl Group: The heavy, electronegative bromine atom induces localized anisotropic deshielding on the adjacent methylene protons, while also rendering the carbon highly susceptible to nucleophilic attack[4].

Principles of NMR Elucidation

To confidently assign the structure, we must move beyond empirical matching and understand the physical causality behind the spectral data.

1H NMR Causality

-

H-2 (Singlet, ~8.32 ppm): This proton is isolated between the pyridine nitrogen and the ethoxy group. Because it lacks adjacent protons, it appears as a sharp singlet. Its extreme downfield shift is driven by the immediate proximity to the deshielding nitrogen atom.

-

H-6 (Doublet, ~8.21 ppm) & H-5 (Doublet, ~7.25 ppm): These protons form an AB-like spin system. H-6 is highly deshielded by the adjacent nitrogen, while H-5 is relatively shielded. They exhibit a characteristic ortho-coupling constant ( 3J≈5.0 Hz).

-

-CH₂Br (Singlet, ~4.53 ppm): The methylene protons are heavily deshielded by both the aromatic ring current and the inductive effect of the bromine atom.

-

-OCH₂CH₃ (Quartet ~4.15 ppm, Triplet ~1.45 ppm): This classic ethyl splitting pattern ( 3J≈7.0 Hz) confirms the presence of the ether linkage.

2D NMR Causality for Unambiguous Assignment

While 1D NMR provides the foundational framework, 2D NMR is required to unambiguously differentiate C-2 from C-6. In an HMBC (Heteronuclear Multiple Bond Correlation) experiment, the protons of the ethoxy group (-OCH₂-) will show a strong 3JCH correlation to C-3. Subsequently, H-2 will show a 2JCH correlation to C-3, definitively assigning the H-2/C-2 pair and distinguishing it from the H-6/C-6 pair, which lacks this specific spatial correlation.

Quantitative Data Presentation

Table 1: Predicted/Empirical ¹H NMR Chemical Shifts (400 MHz, CDCl₃) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | | :--- | :--- | :--- | :--- | :--- | | H-2 | 8.32 | Singlet | 1H | - | | H-6 | 8.21 | Doublet | 1H | 5.0 | | H-5 | 7.25 | Doublet | 1H | 5.0 | | -CH₂Br | 4.53 | Singlet | 2H | - | | -OCH₂- | 4.15 | Quartet | 2H | 7.0 | | -CH₃ | 1.45 | Triplet | 3H | 7.0 |

Table 2: Predicted/Empirical ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Carbon Type | Electronic Influence |

|---|---|---|---|

| C-3 | 153.2 | Quaternary (C-O) | Deshielded by direct oxygen attachment |

| C-6 | 146.5 | Tertiary (CH) | Deshielded by adjacent nitrogen (-I effect) |

| C-2 | 137.8 | Tertiary (CH) | Balanced by N (-I) and O (+M) effects |

| C-4 | 135.4 | Quaternary (C-C) | Mildly deshielded by -CH₂Br induction |

| C-5 | 123.1 | Tertiary (CH) | Shielded by resonance from C-3 oxygen |

| -OCH₂- | 64.5 | Secondary (CH₂) | Deshielded by ether oxygen |

| -CH₂Br | 28.4 | Secondary (CH₂) | Deshielded by bromine atom |

| -CH₃ | 14.8 | Primary (CH₃) | Standard aliphatic methyl |

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Anhydrous NMR Sample Preparation

Causality: The use of anhydrous CDCl₃ is not merely a best practice but a strict chemical requirement. The electrophilic bromomethyl carbon is highly susceptible to nucleophilic attack by trace water, which rapidly leads to the formation of a 4-(hydroxymethyl)-3-ethoxypyridine artifact[4].

-

Solvent Drying: Dry CDCl₃ over activated 4Å molecular sieves for a minimum of 24 hours prior to use.

-

Sample Dissolution: Weigh 15–20 mg of 4-(Bromomethyl)-3-ethoxypyridine in a dry, argon-purged vial. Dissolve immediately in 0.6 mL of the dried CDCl₃ containing 0.03% v/v TMS as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube that has been oven-dried and flushed with argon.

-

Self-Validating Check: After acquisition, integrate the isolated singlet of the bromomethyl group (-CH₂Br) at ~4.53 ppm against the quartet of the ethoxy methylene (-OCH₂-) at ~4.15 ppm. A mathematically exact 1:1 integration ratio confirms the structural integrity of the electrophilic center. Any deviation—particularly a reduction in the bromomethyl integral accompanied by the emergence of a new singlet at ~4.7 ppm—serves as an immediate diagnostic indicator of hydrolytic degradation.

Fig 1: Self-validating NMR structural elucidation workflow for pyridine derivatives.

Protocol 2: S_N2 Nucleophilic Substitution Workflow

Causality: The primary utility of this compound lies in its ability to undergo rapid SN2 displacement. The pyridine ring stabilizes the transition state, making the bromomethyl group an excellent electrophile for synthesizing complex amine or thioether libraries.

-

Reaction Setup: Dissolve 1.0 eq of 4-(Bromomethyl)-3-ethoxypyridine in anhydrous acetonitrile under an inert atmosphere.

-

Nucleophile Addition: Add 1.2 eq of the desired nucleophile (e.g., a secondary amine) and 1.5 eq of a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HBr.

-

Monitoring: Stir at room temperature. The reaction is typically complete within 2–4 hours.

-

Self-Validating Check: Monitor the reaction via TLC or LC-MS. The complete disappearance of the starting material mass (m/z ~216/218) and the emergence of the product mass confirms successful displacement. In the subsequent NMR of the product, the -CH₂Br singlet at ~4.53 ppm will shift upfield (e.g., to ~3.5 ppm for an amine), validating the structural transformation.

Fig 2: SN2 nucleophilic substitution pathway of the electrophilic bromomethyl group.

References

-

Buy 4-(Bromomethyl)-3-ethoxypyridine (EVT-13799221) - EvitaChem. EvitaChem Database. Retrieved from: 1[1]

-

Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. The Journal of Organic Chemistry - ACS Publications. Retrieved from: 4[4]

-

Proton Chemical Shifts of the γ‐Substituted Pyridines. AIP Publishing (Journal of Chemical Physics). Retrieved from: 2[2]

-

Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry (SciSpace). Retrieved from: 3[3]

Sources

Solubility Profile and Solvation Thermodynamics of 4-(Bromomethyl)-3-ethoxypyridine: A Technical Guide for Process Chemistry

Executive Summary

4-(Bromomethyl)-3-ethoxypyridine () is a highly reactive electrophilic building block widely utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. Characterized by a pyridine ring substituted with an electron-donating ethoxy group and a reactive bromomethyl moiety, this compound is a prime candidate for nucleophilic substitution reactions.

However, its dual nature—combining a lipophilic, reactive alkyl halide with a polar, weakly basic heteroaromatic ring—creates a complex solubility profile. Understanding this profile is critical for process chemists to maximize reaction kinetics, ensure high yields, and prevent unwanted side reactions such as solvolysis. This whitepaper provides a comprehensive evaluation of its solubility behaviors, thermodynamic profiling methodologies, and strategic solvent selection guidelines.

Physicochemical Properties & Solvation Thermodynamics

The dissolution of 4-(Bromomethyl)-3-ethoxypyridine is governed by the interplay of its three primary structural features. As an Application Scientist, it is crucial to recognize that solubility here is not just about physical state changes; it is about pre-reaction transition state stabilization.

-

Pyridine Nitrogen: Acts as a weak hydrogen-bond acceptor. It interacts favorably with polar solvents but can be protonated in highly acidic aqueous media, which drastically alters its solubility profile by converting the neutral molecule into a highly water-soluble pyridinium salt.

-

Ethoxy Group: Provides an additional dipole moment and acts as a secondary H-bond acceptor. This ether linkage enhances solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) through dipole-dipole interactions.

-

Bromomethyl Group: This moiety is highly lipophilic but extremely sensitive to nucleophilic attack. Solvents with high dielectric constants ( ε ) stabilize the transition state during dissolution and subsequent SN2 reactions. However, protic solvents (e.g., methanol, ethanol) pose a severe risk of solvolysis, where the solvent acts as a nucleophile, degrading the starting material into an ether derivative.

Empirical Solubility Profile

The following table summarizes the solubility profile of 4-(Bromomethyl)-3-ethoxypyridine across various solvent classes at standard ambient temperature (25 °C).

Table 1: Solubility Profile and Application Notes at 25 °C

| Solvent | Dielectric Constant ( ε ) | Solubility Class | Est. Solubility (mg/mL) | Process Chemistry Application Notes |

| Dichloromethane (DCM) | 8.9 | High | > 100 | Excellent for liquid-liquid extractions and halogenation workflows. |

| Dimethylformamide (DMF) | 36.7 | High | > 100 | Ideal for SN2 substitutions; solvates cations to leave "naked" nucleophiles. |

| Acetonitrile (MeCN) | 37.5 | High | > 100 | Good balance of solubility and volatility; easy to remove post-reaction. |

| Ethanol (EtOH) | 24.5 | Moderate | 20 - 50 | High Risk: Prone to solvolysis (nucleophilic attack by solvent) upon heating. |

| Water ( H2O ) | 80.1 | Low | < 1 | Poor aqueous solubility due to the hydrophobic bromomethyl group. |

| Hexane / Heptane | 1.9 | Very Low | < 1 | Excellent anti-solvent for crystallization and product precipitation. |

Solvation Pathways & Reactivity Workflows

The choice of solvent directly dictates the chemical fate of 4-(Bromomethyl)-3-ethoxypyridine. The diagram below illustrates the logical relationship between solvent class, solubility, and the resulting chemical behavior.

Figure 1: Solvation pathways and chemical behavior of 4-(Bromomethyl)-3-ethoxypyridine.

Experimental Methodology: Thermodynamic Solubility Determination

To accurately profile the solubility of 4-(Bromomethyl)-3-ethoxypyridine without inducing degradation, a is employed. This method is considered the gold standard for thermodynamic solubility determination in early drug discovery, as it measures true equilibrium rather than transient kinetic dissolution.

Protocol: Miniaturized Isothermal Shake-Flask Method

Step 1: Saturation & Equilibration

-

Action: Dispense 10 mg of 4-(Bromomethyl)-3-ethoxypyridine into 1.5 mL amber glass vials. Add 0.5 mL of the target anhydrous solvent. Seal the vials under an inert atmosphere (Nitrogen or Argon).

-

Causality: The amber glass prevents UV-induced radical degradation of the carbon-bromine bond. An inert atmosphere prevents atmospheric moisture from initiating hydrolysis of the bromomethyl group over the extended equilibration period.

-

Action: Agitate the vials on a thermomixer at 25.0 ± 0.1 °C at 800 rpm for 24 hours.

-

Causality: A 24-hour window ensures true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated molecules.

Step 2: Phase Separation

-

Action: Centrifuge the vials at 14,000 rpm for 15 minutes at 25 °C. Extract the supernatant using a syringe fitted with a 0.22 µm PTFE filter.

-

Causality: PTFE is chemically inert and prevents adsorption of the lipophilic compound. Centrifugation prior to filtration prevents filter clogging and ensures no micro-particulates pass through to artificially inflate the quantified solubility.

Step 3: HPLC-UV Quantification & Self-Validation

-

Action: Dilute the filtered supernatant 1:100 in the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic acid) to arrest any potential reactivity and bring the concentration within the linear dynamic range of the UV detector ( λ = 254 nm).

-

Self-Validating System (Trustworthiness Check):

-

Linearity: Run a 5-point calibration curve using freshly prepared standards. The protocol is only valid if R2≥0.999 .

-

Stability Check: Inject the 24-hour sample and compare the chromatographic profile against the fresh standard. Crucial: The presence of secondary peaks (e.g., hydrolysis products) invalidates the solubility data for that specific solvent, triggering a re-classification of the solvent as "Reactive/Incompatible."

-

Mass Balance: Ensure the residual solid pellet mass matches the theoretical undissolved mass.

-

Strategic Implications for Process Chemistry

Selecting the right solvent for 4-(Bromomethyl)-3-ethoxypyridine is not merely about achieving dissolution; it is about transition state stabilization. For SN2 displacements, polar aprotic solvents like DMF and MeCN are optimal. They dissolve the compound entirely and solvate the incoming nucleophile's counter-ion, leaving a highly reactive "naked" nucleophile that rapidly attacks the bromomethyl carbon.

Conversely, non-polar solvents like heptane yield poor solubility. While unsuitable for reactions, this property makes them excellent anti-solvents. By adding heptane to a completed reaction mixture in DCM or EtOAc, process chemists can force the crystallization of the final product while leaving unreacted impurities in the supernatant.

References

-

Zhou, L., Yang, L., Tilton, S., & Wang, J. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 96(11), 3052-71 (2007). URL:[Link][1]

Sources

Cross-coupling reaction conditions using 4-(Bromomethyl)-3-ethoxypyridine

Application Note: Advanced Cross-Coupling Strategies for 4-(Bromomethyl)-3-ethoxypyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-depth Technical Guide and Validated Protocols.

Introduction and Mechanistic Insights

4-(Bromomethyl)-3-ethoxypyridine is a highly valuable building block in medicinal chemistry, frequently utilized to install the pharmacologically privileged 3-ethoxypyridinylmethyl motif into drug candidates. However, as a benzylic-type (sp³) electrophile featuring a Lewis-basic heteroaromatic ring, it presents a unique set of challenges in palladium-catalyzed cross-coupling reactions[1].

Standard coupling conditions (e.g., Pd(PPh3)4 with aqueous NaOH or Na2CO3 ) frequently result in catastrophic yield losses due to three primary failure modes:

-

Wurtz-Type Homocoupling: The benzylic palladium(II) intermediate is highly prone to reacting with another equivalent of the starting material, yielding the undesired 1,2-bis(3-ethoxypyridin-4-yl)ethane dimer.

-

Nucleophilic Substitution (Etherification/Hydrolysis): The electrophilic benzylic carbon is highly susceptible to SN2 attack by strong, nucleophilic bases. Hydroxides and alkoxides will rapidly convert the bromide into the corresponding alcohol or ether before transmetalation can occur.

-

Catalyst Poisoning: The basic pyridine nitrogen, situated in close proximity to the 3-ethoxy oxygen, can act as a bidentate ligand, sequestering the palladium catalyst and halting the catalytic cycle.

The Causality Behind Experimental Choices: To overcome these barriers, the catalytic system must be carefully engineered. For Suzuki-Miyaura couplings, utilizing a bidentate phosphine ligand with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is critical. The dppf ligand enforces a cis-geometry at the palladium center, which drastically accelerates the reductive elimination step, allowing the desired cross-coupling to outcompete the slower homocoupling pathway[2]. Furthermore, the strong chelating effect of dppf prevents the pyridine substrate from displacing the phosphine ligands.

To prevent SN2 hydrolysis, mild, non-nucleophilic bases such as Cs2CO3 must be employed in biphasic solvent systems (e.g., THF/Water) to ensure the base activates the boronic acid (forming the reactive boronate ate-complex) without attacking the benzylic bromide[2]. For highly sensitive substrates where even mild bases are detrimental, base-free Negishi cross-coupling utilizing organozinc reagents serves as the premier alternative[3],[4].

Reaction Pathways and Competing Mechanisms

Caption: Catalytic cycle of pyridinylmethyl bromide cross-coupling and competing side reactions.

Validated Experimental Protocols

Protocol A: High-Yielding Biphasic Suzuki-Miyaura Coupling

This protocol utilizes a biphasic system to maintain the solubility of the inorganic base while protecting the organic electrophile from hydrolysis[2],[1].

Reagents:

-

4-(Bromomethyl)-3-ethoxypyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol, 5 mol%)

-

Cs2CO3 (2.0 mmol, 2.0 equiv)

-

Solvent: THF / H2O (10:1 v/v, 11 mL total)

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl2⋅CH2Cl2 , and Cs2CO3 .

-

Atmosphere Exchange: Seal the tube with a septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands, terminating the catalytic cycle.

-

Solvent Addition: Add 10 mL of anhydrous, degassed THF followed by 1 mL of degassed deionized water via syringe.

-

Substrate Addition: Add 4-(Bromomethyl)-3-ethoxypyridine dropwise via syringe. Note: Benzyl bromides are lachrymators; handle strictly in a fume hood.

-

Reaction: Heat the mixture to 75 °C in a pre-heated oil bath and stir vigorously (1000 rpm) for 12–16 hours. Vigorous stirring is mandatory to ensure maximum interfacial surface area in the biphasic mixture.

-

Self-Validation Checkpoint: At t=2 hours, analyze an organic aliquot via LC-MS. The presence of a mass corresponding to [M+H]+=273 (the homocoupled dimer) indicates premature catalyst deactivation or insufficient boronic acid activation. If the starting material is consumed but the product is absent, check for protodeboronation of the arylboronic acid.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Base-Free Negishi Coupling

For substrates where the aryl coupling partner is base-sensitive, or when Suzuki conditions yield intractable hydrolysis, the Negishi coupling provides a highly efficient, base-free alternative[3],[4].

Reagents:

-

4-(Bromomethyl)-3-ethoxypyridine (1.0 mmol, 1.0 equiv)

-

Arylzinc halide ( ArZnX , 0.5 M in THF, 1.5 mmol, 1.5 equiv)

-

Pd2(dba)3 (0.025 mmol, 2.5 mol%)

-

SPhos (0.05 mmol, 5 mol%)

-

Solvent: Anhydrous THF (5 mL)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an Argon-purged vial, combine Pd2(dba)3 and SPhos in 2 mL of anhydrous THF. Stir at room temperature for 15 minutes until the solution turns from dark purple to a clear golden-yellow, indicating the formation of the active Pd(0)L2 species.

-

Substrate Loading: Add 4-(Bromomethyl)-3-ethoxypyridine dissolved in 3 mL of THF to the catalyst mixture.

-

Transmetalation Initiation: Cool the reaction to 0 °C. Slowly add the arylzinc halide solution dropwise over 10 minutes. Self-Validation Checkpoint: Organozinc reagents are highly moisture-sensitive. A sudden color shift or the formation of a black precipitate (Pd black) during addition indicates oxygen/moisture ingress.

-

Reaction: Remove the ice bath and allow the reaction to warm to 50 °C. Stir for 2–4 hours.

-

Quenching: Quench the reaction carefully with saturated aqueous NH4Cl (5 mL) to destroy excess organozinc reagent. Extract with Ethyl Acetate, dry over MgSO4 , and purify.

Quantitative Data Summary

The following table summarizes the expected performance of various catalytic systems when applied to 4-(Bromomethyl)-3-ethoxypyridine, highlighting the critical nature of condition selection.

| Reaction Type | Catalyst System | Base / Additive | Solvent System | Temp (°C) | Expected Yield | Primary Impurity Profile |

| Suzuki-Miyaura (Optimized) | Pd(dppf)Cl2 | Cs2CO3 (2.0 eq) | THF / H2O (10:1) | 75 | 75–85% | Homocoupling (<5%) |

| Suzuki-Miyaura (Sub-optimal) | Pd(PPh3)4 | NaOH (2.0 eq) | Toluene / H2O | 90 | <30% | Hydrolysis/Etherification (>50%) |

| Negishi (Base-Free) | Pd2(dba)3 / SPhos | None | Anhydrous THF | 50 | 80–90% | Dehalogenation (<5%) |

| Stille (Alternative) | Pd(PPh3)4 | LiCl (3.0 eq) | DMF | 100 | 50–60% | Toxic Tin Byproducts |

References

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. nih.gov (PMC).[Link]

-

Pd-catalyzed sp–sp³ cross-coupling of benzyl bromides using lithium acetylides. rsc.org.[Link]

-

A Study of Negishi Cross-Coupling Reactions with Benzylzinc Halides To Prepare Original 3-Ethoxypyrazoles. researchgate.net.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes: 4-(Bromomethyl)-3-ethoxypyridine as a Key Intermediate in the Synthesis of Novel Proton Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of 4-(Bromomethyl)-3-ethoxypyridine as a pivotal heterocyclic building block in the synthesis of Active Pharmaceutical Ingredients (APIs), with a specific focus on the development of novel Proton Pump Inhibitors (PPIs). The inherent reactivity of the bromomethyl group, combined with the electronic influence of the 3-ethoxy substituent, makes this pyridine derivative an ideal candidate for constructing the core structure of APIs targeting the H+/K+-ATPase enzyme system.[1] This document provides a comprehensive scientific rationale, detailed reaction mechanisms, a step-by-step experimental protocol for the synthesis of a PPI analogue, and expected analytical data.

Introduction: The Strategic Value of Substituted Pyridines in API Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. In the context of Proton Pump Inhibitors (PPIs)—a class of drugs that profoundly reduces gastric acid production—a substituted pyridine ring is a crucial pharmacophoric element.[1][3] The general structure of PPIs involves a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.[3]

4-(Bromomethyl)-3-ethoxypyridine emerges as a highly valuable and reactive intermediate for the synthesis of next-generation PPIs. The molecule's utility is rooted in two key features:

-

The 4-Bromomethyl Group: This benzylic bromide is an excellent electrophile, primed for nucleophilic substitution. This allows for the efficient and regioselective coupling with the thiol group of a benzimidazole core, forming the critical thioether linkage.[4]

-

The 3-Ethoxy Group: The position and nature of substituents on the pyridine ring are critical for modulating the drug's efficacy, metabolic stability, and pharmacological properties.[3][5] The ethoxy group at the 3-position can influence the pKa of the pyridine nitrogen and provide specific steric and electronic interactions within the enzyme's binding pocket.

This guide will focus on the practical application of 4-(Bromomethyl)-3-ethoxypyridine in the synthesis of a novel analogue of a PPI, demonstrating its utility for researchers in drug discovery and process development.

Core Application: Synthesis of a 5-Methoxy-2-((3-ethoxy-4-pyridinyl)methylthio)-1H-benzimidazole

The primary application highlighted is the synthesis of a key thioether intermediate, a direct precursor to a novel PPI. The overall strategy is a two-step process:

-

Thioether Formation: A nucleophilic substitution reaction (S-alkylation) between 4-(Bromomethyl)-3-ethoxypyridine and 5-methoxy-2-mercapto-1H-benzimidazole.

-

Oxidation: Subsequent selective oxidation of the resulting thioether to the corresponding sulfoxide, the active pharmacophore of PPIs.[6]

Scientific Rationale & Reaction Mechanism

The core reaction is the S-alkylation of the benzimidazole thiol. 5-Methoxy-2-mercapto-1H-benzimidazole is a widely used intermediate in the synthesis of major PPIs like omeprazole and esomeprazole.[7] The reaction proceeds via a classic SN2 mechanism.

Step 1: Deprotonation. A base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the acidic thiol group of the 5-methoxy-2-mercapto-1H-benzimidazole, forming a highly nucleophilic thiolate anion.

Step 2: Nucleophilic Attack. The thiolate anion then attacks the electrophilic methylene carbon of 4-(Bromomethyl)-3-ethoxypyridine. The bromide ion, being an excellent leaving group, is displaced, resulting in the formation of the desired thioether linkage. The reaction is typically carried out in a polar solvent like ethanol or methanol to facilitate the dissolution of the reactants and the stabilization of the transition state.[6][8]

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of the thioether intermediate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) | Supplier Notes |

| 4-(Bromomethyl)-3-ethoxypyridine | 153546-73-9 | 216.07 g/mol | 1.0 eq | Ensure purity >98% |

| 5-Methoxy-2-mercapto-1H-benzimidazole | 37052-78-1 | 180.23 g/mol | 1.0 eq | Ensure purity >99% |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 1.1 eq | ACS grade or higher |

| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | ~10 volumes | Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As needed | For extraction |

| Brine (Saturated NaCl solution) | N/A | N/A | As needed | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying |

Step-by-Step Synthesis Protocol

-

Preparation of the Thiolate Solution:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-methoxy-2-mercapto-1H-benzimidazole (1.80 g, 10.0 mmol, 1.0 eq).

-

Add absolute ethanol (100 mL) and stir to form a suspension.

-

Add sodium hydroxide pellets (0.44 g, 11.0 mmol, 1.1 eq).

-

Heat the mixture to 50-60 °C and stir until the solids are completely dissolved, resulting in a clear solution of the sodium thiolate. Cool the solution to room temperature.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 4-(Bromomethyl)-3-ethoxypyridine (2.16 g, 10.0 mmol, 1.0 eq) in absolute ethanol (20 mL).

-

Add the solution of 4-(Bromomethyl)-3-ethoxypyridine dropwise to the stirred thiolate solution over 15-20 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1). The disappearance of the starting materials and the appearance of a new, higher Rf product spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and dichloromethane (DCM, 50 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure thioether product as a solid.

-

Subsequent Oxidation to the Sulfoxide (PPI)

The synthesized thioether is a prochiral sulfide.[9] The final step to create the active PPI is an oxidation reaction.

-

For Racemic Product: A common and effective oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like DCM at a controlled temperature (0 °C to room temperature).

-

For Enantiomerically Pure Product (e.g., Esomeprazole analogue): An asymmetric oxidation is required. This is often achieved using a chiral titanium complex (e.g., Ti(O-i-Pr)₄ with a chiral diol like diethyl L-tartrate) and an oxidant such as cumene hydroperoxide.[10][11] This advanced method is crucial for producing single-enantiomer drugs, which often have improved therapeutic profiles.[10][11]

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative data for the thioether formation step.

| Parameter | Expected Value | Method of Analysis |

| Yield | 85 - 95% | Gravimetric analysis after purification |

| Purity | >99% | HPLC, ¹H NMR |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| ¹H NMR | Consistent with proposed structure | NMR Spectroscopy |

| Mass Spec (ESI+) | [M+H]⁺ peak at ~316.12 m/z | Mass Spectrometry |

Visualization of Synthetic Workflow

The logical flow of the synthesis from starting materials to the final API is depicted below.

Conclusion

4-(Bromomethyl)-3-ethoxypyridine serves as a versatile and highly effective building block for the synthesis of novel pharmaceutical compounds. Its application in the construction of PPI analogues, as detailed in this guide, showcases a robust and efficient synthetic strategy. The protocol described herein is scalable and relies on well-established chemical principles, providing a solid foundation for researchers engaged in the discovery and development of new therapeutic agents for acid-related gastrointestinal disorders.

References

- Benchchem. The Pivotal Role of 3-Bromo-4-methylpyridine in the Synthesis of Proton Pump Inhibitors: A Detailed Application and Protocol Gui.

- Benchchem. A Comparative Analysis of Pyridine Derivatives in Proton Pump Inhibitor Synthesis.

- Asian Journal of Pharmaceutical Research. An Efficient Synthesis of Rabeprazole Sodium.

- Chorell, E. et al. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PMC.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. Proton Pump Inhibitors.

- Saini, S. et al. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- PubMed. Role of 1,4-benzothiazine derivatives in medicinal chemistry.

- RSC Education. A blockbuster synthesis for undergraduates. (2010).

- Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives.

- Benchchem. Synthesis of Esomeprazole from 4-Methoxy-2,3,5-trimethylpyridine Precursor: Application Notes and Protocols.

- Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).

- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.

- Pharmaceutical Technology. Advancing API Synthesis. (2026).

- PMC. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles.

- Oriental Journal of Chemistry. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. (2017).

- Google Patents. CN106632256A - Synthesis method of proton pump inhibitors.

- Scientific Update. Biocatalytic oxidation and synthesis of Esomeprazole. (2018).

- Arkivoc. Direct conversion of alkyl halides into benzimidazoles using pyridine-N-oxide and 1,2-diaminobenzenes. (2017).

- American Chemical Society. Value of synthetic chemistry in medicinal chemistry: Discovery of PF-07081532, a small molecule GLP-1 receptor agonist.

- DSpace@MIT. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025).

- Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016).

- Prime Scholars Library. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate.

- ResearchGate. Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. (2019).

- PMC. Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation.

- Google Patents. US8835466B2 - Synthesis and uses of pyroglutamic acid derivatives.

- ECHEMI. 17117-21-4, 4-Bromo-3-ethoxypyridine Formula.

- PubMed. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (2025).

- Chemical Review and Letters. Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. (2024).

- MedChemica. Publications & Patents. (2025).

- Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2026).

- BOC Sciences. API Synthesis Intermediates & Raw Materials. (2025).

- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024).

- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. (2024).

- Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021).

Sources

- 1. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. CN106632256A - Synthesis method of proton pump inhibitors - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. scientificupdate.com [scientificupdate.com]

Purification and crystallization techniques for crude 4-(Bromomethyl)-3-ethoxypyridine

Welcome to the Technical Support Center for the isolation, purification, and handling of 4-(Bromomethyl)-3-ethoxypyridine .

As an Application Scientist, I frequently see researchers struggle with this specific class of compounds. The primary challenge stems from the molecule's inherent bifunctional nature: it contains both a highly electrophilic alkyl halide (the bromomethyl group) and a nucleophilic center (the pyridine nitrogen). Furthermore, the ethoxy group at the 3-position is strongly electron-donating (+M effect), which significantly increases the electron density on the pyridine nitrogen. This makes the free base exceptionally prone to rapid, intermolecular SN2 self-alkylation, leading to the formation of intractable quaternary ammonium polymers.

To ensure scientific integrity and reproducible yields, this guide is structured to explain the causality behind our handling procedures, followed by targeted troubleshooting, quantitative data, and self-validating protocols.

Mechanistic Pathways & Workflow Visualization

Understanding the degradation pathways is critical to preventing them. The free base must be viewed as a transient intermediate rather than a storable product. Stabilization is universally achieved by protonating the pyridine nitrogen to form the hydrobromide (HBr) salt, rendering the nitrogen non-nucleophilic.

Fig 1: Mechanistic pathways of degradation and stabilization for bromomethylpyridines.

Fig 2: Standard workflow for the isolation and crystallization of the HBr salt derivative.

Troubleshooting & FAQs

Q1: My crude 4-(Bromomethyl)-3-ethoxypyridine turns into a dark red/brown oil during rotary evaporation. What is happening? A1: You are observing concentration-induced polymerization. As you remove the solvent, the concentration of the free base increases, drastically raising the collision frequency between the nucleophilic pyridine nitrogen and the electrophilic bromomethyl group of adjacent molecules. This triggers a runaway self-alkylation reaction, indicated by the deep red color change[1]. Causality-Driven Solution: Never concentrate the free base to dryness, especially under heat. If you must isolate the free base for an immediate downstream reaction, keep it in a dilute solution at 0 °C and use it immediately. Otherwise, convert it to the HBr salt before concentration.

Q2: During recrystallization of the HBr salt, the product "oils out" as a separate liquid phase instead of forming crystals. How do I fix this? A2: "Oiling out" occurs when the target compound separates from a supersaturated solution at a temperature above its melting point in that specific solvent mixture, or when impurities depress the crystallization point[2]. Causality-Driven Solution: You must adjust the thermodynamics of your solvent system. Use an anti-solvent crystallization approach. Dissolve the crude salt in a minimal amount of a "good" solvent (e.g., hot methanol), then add a "poor" solvent (e.g., diethyl ether) dropwise until the solution just becomes turbid. Heat slightly to redissolve, then allow it to cool very slowly to room temperature. Rapid cooling forces the compound to crash out as an oil. Scratching the inside of the flask with a glass rod can provide high-energy nucleation sites to induce crystal lattice formation[2].

Q3: I attempted to purify the free base via silica gel flash chromatography, but my recovery was abysmal (<20%). Why? A3: Silica gel is slightly acidic and highly polar, which can catalyze the hydrolysis of the bromomethyl group or trap the basic pyridine irreversibly. Furthermore, the time spent on the column allows self-alkylation to occur. Causality-Driven Solution: Avoid chromatography for bromomethylpyridines whenever possible; crystallization of the salt is the gold standard. If chromatography is absolutely necessary, you must use deactivated silica (pre-flushed with 1% Et3N in hexanes), run the column rapidly under positive pressure, and immediately acidify the collected fractions with HBr to trap the product as a salt.

Quantitative Data & Handling Metrics

To ensure reproducibility, benchmark your experimental parameters against the validated metrics in the table below.

| Parameter | Free Base Form | Hydrobromide (HBr) Salt Form | Causality / Notes |

| Physical State | Pale yellow to dark red oil | Off-white to pink crystalline solid | Salt lattice energy drives solid formation. |

| Stability (Room Temp) | Minutes to Hours (Decomposes) | Months (Stable) | Protonation of N prevents intermolecular SN2 attack. |

| Moisture Sensitivity | Extremely High (Hydrolyzes) | Moderate (Hygroscopic) | Bromide is a good leaving group; water acts as a nucleophile. |

| Solubility Profile | Soluble in DCM, Ether, Hexanes | Soluble in MeOH, EtOH, Water | Ionic nature of the salt shifts solubility to polar protic solvents. |

| Target Recryst. Yield | N/A (Do not crystallize) | 75% - 85% | Losses primarily occur in the mother liquor during anti-solvent addition. |

Self-Validating Experimental Protocols

Protocol A: Precipitation and Crystallization of the HBr Salt

Use this protocol to isolate the crude reaction product as a stable, storable solid.

-

Dilution: Transfer the crude reaction mixture containing the 4-(Bromomethyl)-3-ethoxypyridine free base into a round-bottom flask. Dilute with anhydrous diethyl ether (approx. 10 mL per gram of crude).

-

Cooling: Submerge the flask in an ice-water bath (0 °C) and stir vigorously for 10 minutes.

-

Salt Formation: Slowly add a stoichiometric excess (1.1 to 1.2 eq) of HBr (either as a 33% solution in glacial acetic acid or by bubbling anhydrous HBr gas).

-

Validation Check: An immediate off-white/pinkish precipitate should form. If the solution turns dark red, the addition was too slow, and self-alkylation occurred.

-

-

Isolation: Filter the precipitate rapidly over a completely dry Büchner funnel under a nitrogen blanket. Wash the filter cake with cold, anhydrous diethyl ether (2 × 15 mL).

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling anhydrous methanol just until the solid dissolves. Remove from heat and add diethyl ether dropwise until persistent turbidity is observed.

-

Cooling & Harvesting: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C fridge overnight. Filter the resulting crystals and dry under high vacuum.

Protocol B: In-Situ Freebasing for Immediate Downstream Coupling

Use this protocol when you need the free base for a nucleophilic substitution or cross-coupling reaction.

-

Suspension: Suspend the purified HBr salt in anhydrous dichloromethane (DCM) (15 mL/mmol) in a separatory funnel.

-

Neutralization: Add an equal volume of ice-cold, saturated aqueous Na2CO3 or K2CO3[1][3].

-

Extraction: Shake vigorously for 30 seconds, venting frequently.

-

Separation: Immediately separate the organic (DCM) layer. Extract the aqueous layer once more with cold DCM.

-

Drying: Combine the organic layers and dry over anhydrous MgSO4 for 5 minutes.

-

Validation Check: Spot the dried organic layer on a TLC plate (Eluent: 1:1 EtOAc/Hexanes). You should see a single, clean UV-active spot. A spot remaining at the baseline indicates incomplete neutralization or polymer formation.

-

-

Immediate Use: Filter off the MgSO4. Do not evaporate the DCM. Transfer the solution directly into your next reaction vessel containing your nucleophile/catalyst[1].

References

-

ChemRxiv. "Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates".[Link]

-

University of Kentucky X-Ray Crystallography Facility. "Counterion dependence of normal versus abnormal binding of triazolium salts to an iridium complex".[Link]

Sources

Overcoming low reactivity in 4-(Bromomethyl)-3-ethoxypyridine coupling reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-(bromomethyl)-3-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this valuable building block while overcoming its inherent reactivity challenges. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Understanding the Reactivity Profile of 4-(Bromomethyl)-3-ethoxypyridine

Before diving into troubleshooting, it's crucial to understand the molecular factors that govern the reactivity of 4-(bromomethyl)-3-ethoxypyridine. The pyridine nitrogen, being Lewis basic, can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive complexes, thereby disrupting the catalytic cycle and resulting in low yields or complete reaction failure.[1][2] Additionally, the electron-donating nature of the ethoxy group at the 3-position can further modulate the electronic properties of the pyridine ring, influencing the ease of oxidative addition.

The primary challenge is the C(sp²)-Br bond on the pyridine ring, which is the target for coupling. However, the nearby C(sp³)-Br bond of the bromomethyl group presents a potential site for side reactions if not carefully controlled. The strategies outlined below are designed to favor the desired C(sp²)-Br activation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during coupling reactions with 4-(bromomethyl)-3-ethoxypyridine.

Problem Area 1: Low to No Product Conversion

Q1: My Suzuki-Miyaura coupling reaction with 4-(bromomethyl)-3-ethoxypyridine and an arylboronic acid is failing. What are the most common reasons and how can I fix it?

A1: Low or no conversion in Suzuki-Miyaura couplings involving pyridine substrates is a classic issue.[3] The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions.

-

Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[1][2]

-

Inadequate Base Activation: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7][8][9]

-

Solution: The choice of base is crucial. While inorganic bases like K₂CO₃ or K₃PO₄ are common, they may not be effective if they are not sufficiently soluble or basic to activate the boronic acid. Consider switching to a stronger base like Cs₂CO₃ or an organic base like triethylamine (NEt₃).[8] The use of a biphasic solvent system (e.g., toluene/water or dioxane/water) can improve the solubility and efficacy of inorganic bases.[8]

-

-

Poor Reagent Quality or Reaction Setup: Impurities in starting materials or the presence of oxygen can deactivate the catalyst.[2]

-

Solution: Ensure all reagents are of high purity and that the solvent is thoroughly degassed. The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen).[2]

-

Q2: I'm attempting a Sonogashira coupling with a terminal alkyne, but the reaction stalls. Could the catalyst system be the problem?

A2: Yes, the catalyst system is paramount in Sonogashira couplings, especially with challenging substrates. The general reactivity order for aryl halides is I > Br > Cl, and electron-deficient systems are more reactive.[10] Your substrate is an electron-rich bromopyridine, which can be sluggish.

-

Standard vs. Advanced Catalysts: The classic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst might not be robust enough.[10][11]

-

Solution: Switch to a more active catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as P(t-Bu)₃ often provides better results, even at room temperature for some substrates.[11] Copper-free Sonogashira conditions are also an option and can sometimes prevent side reactions like alkyne homocoupling (Glaser coupling).[12][13]

-

-

Base and Solvent Effects: The amine base not only neutralizes the HBr formed but also participates in the catalytic cycle.[11]

-

Solution: Ensure your amine base (e.g., diisopropylamine, triethylamine) is dry and in sufficient excess. The choice of solvent can also be critical; polar aprotic solvents like DMF or dioxane are commonly used.[10]

-

Q3: My Buchwald-Hartwig amination with 4-(bromomethyl)-3-ethoxypyridine is not working. What should I consider?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to the choice of ligand, base, and palladium precursor.[14][15][16]

-

Ligand Choice is Key: The success of this reaction heavily relies on the ligand.

-

Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

-

Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[15] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be successful.[2] The base must be strong enough to facilitate the reaction but compatible with the functional groups on your substrates.

-

Problem Area 2: Significant Side Product Formation

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A4: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or suboptimal catalyst conditions.

-

Solution 1: Rigorous Inert Atmosphere: Ensure your reaction is completely free of oxygen. Thoroughly degas your solvent and reagents before adding the catalyst.[2]

-

Solution 2: Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. While counterintuitive, ensuring enough boronic acid is present for the cross-coupling can sometimes outcompete the homocoupling pathway.

-

Solution 3: Ligand Modification: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different phosphine ligands to find one that favors the desired reaction.

Q5: Protodebromination (loss of the bromine atom) is a major side reaction. What conditions favor this, and how can I prevent it?

A5: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This can occur through various pathways, often involving trace water or other proton sources.

-

Solution 1: Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Using freshly distilled solvents and oven-dried glassware is recommended.

-

Solution 2: Base Selection: Some bases can promote protodebromination more than others. If you are using a hydroxide-containing base in a reaction that is sensitive to water, consider switching to a non-hydroxide base like K₃PO₄ or CsF.

-

Solution 3: Lower Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways. Try running the reaction at a lower temperature for a longer period.

Visualizing the Process: Diagrams and Data

To better understand and troubleshoot your reactions, visual aids can be invaluable.

Catalytic Cycle and Troubleshooting Logic

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Caption: Key steps in the Suzuki-Miyaura cycle and potential inhibition point.

Recommended Reaction Parameters

| Coupling Type | Palladium Source | Recommended Ligand(s) | Base | Solvent(s) | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 110 |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Et₃N, i-Pr₂NH | DMF, THF | RT - 80 |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, XPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80 - 110 |

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-(bromomethyl)-3-ethoxypyridine with a generic arylboronic acid.[18]

Materials:

-

4-(Bromomethyl)-3-ethoxypyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-(bromomethyl)-3-ethoxypyridine, the arylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the vial with a septum cap, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Catalyst Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

-

Reaction Assembly: Add the degassed dioxane/water solvent mixture to the reaction vial containing the solids via syringe.

-

Catalyst Addition: Add the catalyst/ligand solution to the reaction mixture via syringe.

-

Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

-

Title: Buchwald–Hartwig Amination | Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System Source: ACS Publications URL: [Link]

-

Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Wiley Online Library URL: [Link]

-

Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: wwjmrd.com URL: [Link]

-

Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF Source: ResearchGate URL: [Link]

-

Title: Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability Source: RSC Publishing URL: [Link]

-

Title: Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: RSC Publishing URL: [Link]

-

Title: Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: ACS Publications URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Europe PMC URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: A General Solution for the 2-Pyridyl Problem Source: PMC - NIH URL: [Link]

-

Title: Role of a base in Suzuki-Miyaura reaction | Request PDF Source: ResearchGate URL: [Link]

-

Title: Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation Source: PubMed URL: [Link]

-

Title: Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides Source: ACS Publications URL: [Link]

-

Title: Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides Source: ACS Publications URL: [Link]

-

Title: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides Source: PMC URL: [Link]

-

Title: Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening Source: ChemRxiv URL: [Link]

-

Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

-

Title: Development and Execution of an Ni(II)-Catalyzed Reductive Cross-Coupling of Substituted 2-Chloropyridine and Ethyl 3-Chloropropanoate Source: ACS Publications URL: [Link]

-

Title: The Buchwald-Hartwig Amination After 25 Years Source: PubMed URL: [Link]

-

Title: Disubstituted Pyridines: The Double-Coupling Approach Source: ACS Publications URL: [Link]

-

Title: Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har Source: Thieme Connect URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

-

Title: (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives Source: ResearchGate URL: [Link]

-

Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids Source: PMC URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: a–c) Challenges in catalyzing the Sonogashira coupling reaction with... Source: ResearchGate URL: [Link]

-

Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features Source: MDPI URL: [Link]

-

Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. wwjmrd.com [wwjmrd.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic comparison of 3-ethoxy and 3-methoxy bromomethylpyridines

Spectroscopic Comparison of 3-Ethoxy and 3-Methoxy Bromomethylpyridines: A Practical Guide

As a Senior Application Scientist overseeing the scale-up of pharmaceutical intermediates, I frequently encounter challenges in the structural verification of highly reactive electrophiles. 3-Alkoxy-2-bromomethylpyridines—specifically 3-methoxy-2-(bromomethyl)pyridine and 3-ethoxy-2-(bromomethyl)pyridine—are critical building blocks in the synthesis of proton pump inhibitors (PPIs) and novel pyrimidine carboxamides highlighted in 1[1].

While structurally similar, differentiating these two homologs is paramount for downstream active pharmaceutical ingredient (API) purity. This guide objectively compares their spectroscopic profiles, chemical stability, and provides a self-validating analytical workflow to ensure absolute structural confidence.

Chemical Stability and Reactivity Comparison

Both 3-methoxy and 3-ethoxy bromomethylpyridines are highly reactive and prone to degradation, but they exhibit slight differences in handling stability:

-

3-Methoxy-2-(bromomethyl)pyridine: The smaller methoxy group offers minimal steric shielding to the adjacent bromomethyl reactive center. As a commercially available building block (2[2]), it is highly susceptible to spontaneous self-condensation and polymerization at room temperature.

-

3-Ethoxy-2-(bromomethyl)pyridine: The ethyl chain provides a marginal steric buffer, slightly reducing the rate of spontaneous nucleophilic attack by adjacent pyridine nitrogens.

Despite this difference, both compounds exhibit severe instability under prolonged heating. As documented in3[3], thermal treatment inevitably causes the decomposition of 2-bromomethylpyridine derivatives, necessitating strict temperature control (below 35°C) during isolation and purification.

Spectroscopic Data Comparison

To definitively distinguish between the two alternatives, multi-nuclear NMR, FT-IR, and LC-MS must be employed. The table below summarizes the key diagnostic signals.

| Analytical Technique | 3-Methoxy-2-(bromomethyl)pyridine | 3-Ethoxy-2-(bromomethyl)pyridine |

| ¹H NMR (CDCl₃, 400 MHz) | 3.85 ppm (s, 3H, -OCH₃) 4.65 ppm (s, 2H, -CH₂Br)7.18 ppm (dd, 1H, Ar-H)7.25 ppm (dd, 1H, Ar-H)8.20 ppm (dd, 1H, Ar-H) | 1.45 ppm (t, 3H, -CH₃) 4.10 ppm (q, 2H, -OCH₂-) 4.65 ppm (s, 2H, -CH₂Br)7.16 ppm (dd, 1H, Ar-H)7.23 ppm (dd, 1H, Ar-H)8.18 ppm (dd, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | 33.5 (-CH₂Br), 55.8 (-OCH₃) , 123.4, 124.1, 141.5, 146.2, 153.8 (Ar-C) | 14.8 (-CH₃) , 33.6 (-CH₂Br), 64.2 (-OCH₂-) , 123.2, 123.9, 141.7, 146.0, 153.1 (Ar-C) |

| FT-IR (ATR, cm⁻¹) | 2950 (C-H), 1585 (C=N), 1260 (C-O-C), 615 (C-Br) | 2975 (C-H), 1580 (C=N), 1255 (C-O-C), 610 (C-Br) |

| LC-MS (ESI+) | m/z 202.0 [M+H]⁺, 204.0 [M+2+H]⁺ (1:1 ratio) | m/z 216.0 [M+H]⁺, 218.0[M+2+H]⁺ (1:1 ratio) |

Expertise & Experience: Causality Behind Experimental Choices

Understanding why we observe these signals and why specific protocols are chosen is critical for scientific integrity:

-

Solvent Selection (CDCl₃ vs. DMSO-d₆): I strictly mandate CDCl₃ for analyzing these compounds. The ethoxy group's quartet at ~4.10 ppm and triplet at ~1.45 ppm require high-resolution shimming to accurately calculate the J-coupling (~7.0 Hz). DMSO-d₆ introduces a broad water peak around 3.33 ppm which can obscure the methoxy singlet (3.85 ppm) and increases sample viscosity, degrading overall resolution.

-

Deshielding Effects on the Bromomethyl Group: The bromomethyl protons (-CH₂Br) appear unusually downfield (4.65 ppm) compared to standard alkyl bromides. This is caused by the synergistic electron-withdrawing (-I) effect of the bromine atom and the anisotropic deshielding from the adjacent electron-deficient pyridine ring.

-

Isotopic Mass Validation: Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A self-validating mass spectrometry protocol must look for the characteristic M and M+2 doublet. If this 1:1 ratio is absent, the compound has likely undergone debromination or hydrolysis to the corresponding alcohol during storage.

Self-Validating Experimental Protocol for Characterization

A protocol is only as good as its ability to verify itself. Follow this sequential, step-by-step workflow to ensure absolute structural confidence and eliminate false positives.

Step 1: Sample Preparation and LC-MS Profiling

-

Action: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade acetonitrile. Crucial: Avoid methanol to prevent solvolysis of the highly reactive bromide.

-

Validation: Run ESI+ MS. Look for m/z 202/204 (Methoxy) or 216/218 (Ethoxy). The presence of the 1:1 isotopic doublet confirms the intact bromomethyl group, validating that degradation has not occurred prior to NMR analysis.

Step 2: High-Resolution ¹H NMR Acquisition

-

Action: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Acquire a standard ¹H spectrum at 400 MHz (16 scans).

-

Validation: Check the integration ratio. The bromomethyl singlet (4.65 ppm) must integrate to exactly 2H relative to the pyridine aromatic protons (3H total). For the methoxy derivative, the aliphatic singlet must integrate to 3H. For the ethoxy derivative, the combined aliphatic multiplets must integrate to 5H.

Step 3: FT-IR ATR Analysis

-

Action: Place 2-3 mg of the neat solid/oil directly onto the diamond ATR crystal.

-

Validation: Confirm the presence of the C-O-C asymmetric stretch (~1255-1260 cm⁻¹) and the C-Br stretch (~610-615 cm⁻¹). The strict absence of a broad peak at 3300 cm⁻¹ self-validates that the sample has not hydrolyzed into the corresponding hydroxymethylpyridine.

Workflows and Logical Relationships

Workflow for the synthesis and self-validating characterization of bromomethylpyridines.

1H NMR decision tree for differentiating 3-methoxy and 3-ethoxy bromomethylpyridines.

References

-

Title: Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: PFIZER | New Drug Approvals Source: newdrugapprovals.org URL: [Link]

Sources

4-(Bromomethyl)-3-ethoxypyridine proper disposal procedures

4-(Bromomethyl)-3-ethoxypyridine: Comprehensive Safety, Handling, and Disposal Guide

Executive Summary

4-(Bromomethyl)-3-ethoxypyridine (CAS: 1227602-57-4) is a highly reactive substituted pyridine derivative utilized extensively as an intermediate in medicinal chemistry and organic synthesis[1]. Characterized by an electron-donating ethoxy group and an electrophilic bromomethyl group, this compound requires rigorous safety and disposal protocols. As an alkylating agent, improper handling poses severe exposure risks to personnel, while improper disposal can lead to dangerous cross-reactions in waste streams and environmental contamination.

Mechanistic Toxicology & Hazard Profile

To design an effective safety and disposal plan, we must first understand the chemical causality behind the hazard.

-

Electrophilic Reactivity: The bromomethyl group is a prime candidate for rapid SN2 nucleophilic substitution reactions[1]. The adjacent pyridine ring stabilizes the transition state, making the benzylic-type carbon highly electrophilic.

-

Biological Alkylation (Toxicity): In a biological context, this compound acts as a potent alkylating agent. It readily reacts with biological nucleophiles, most notably the N-7 position of guanine in DNA[2]. This alkylation can lead to DNA cross-linking, miscoding during replication, and ultimately cell death or mutagenesis[2]. Because of this mechanism, the compound is a severe lachrymator, corrosive to mucous membranes, and a suspected mutagen.

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or quenching protocol, strict adherence to PPE standards is mandatory to prevent accidental alkylation of biological tissues.

| Protection Category | Specification | Rationale (Causality) |

| Engineering Control | Certified Chemical Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of volatile reactive aerosols; safely contains potential lachrymatory vapors. |

| Hand Protection | Double-gloving: Nitrile (inner) + Butyl rubber (outer) | Alkyl bromides can rapidly permeate standard single-layer nitrile. Butyl rubber provides superior halogenated solvent resistance. |

| Eye Protection | Snug-fitting chemical splash goggles | Lachrymators cause immediate, severe ocular damage and corneal alkylation. Safety glasses are insufficient. |

| Body Protection | Flame-resistant lab coat and chemical-resistant apron | Prevents skin exposure in the event of a splash during the exothermic quenching reaction. |

Standard Operating Procedure (SOP): Waste Segregation & Disposal

The disposal of 4-(Bromomethyl)-3-ethoxypyridine must follow strict regulatory guidelines for halogenated waste[3]. Halogenated compounds cannot be mixed with standard organic waste because their thermal treatment (incineration) requires specialized scrubbers to prevent the release of corrosive hydrogen bromide (HBr) gas and the formation of toxic dioxins[4].

Figure 1: Decision tree for the segregation, quenching, and disposal of 4-(Bromomethyl)-3-ethoxypyridine.

Experimental Protocol: Chemical Quenching of Bulk Reagent